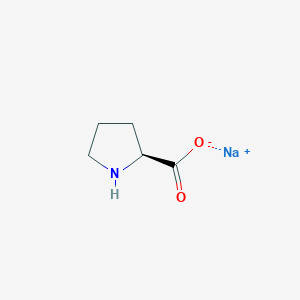
1-(Difluoromethyl)-3-methylbenzene
Descripción general
Descripción
1-(Difluoromethyl)-3-methylbenzene is a chemical compound with the molecular formula C8H8F2. It is also known by its common name, p-difluoromethyltoluene. This compound is widely used in the field of organic chemistry and has various scientific research applications.
Aplicaciones Científicas De Investigación
Organometallic Chemistry
1-(Difluoromethyl)-3-methylbenzene is a type of fluorobenzene which has gained recognition for its role in organometallic chemistry and transition-metal-based catalysis. Fluorobenzenes like this compound generally bind weakly to metal centers due to the presence of fluorine substituents, which reduces their ability to donate π-electron density. This weak binding makes them suitable for use as non-coordinating solvents or as ligands that are easily displaced. Moreover, certain reactions can activate their C-H and C-F bonds when using reactive transition metal complexes, presenting opportunities in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Synthetic Applications of Difluorocarbene
Difluorocarbene, a reactive intermediate in organic synthesis, has seen significant advancements in its chemistry due to the growing demand for various fluorinated molecules. The substrate scope for classical difluorocarbene reagents has expanded, and new environmentally friendly reagents for difluoromethylation and gem-difluorocyclization have been developed. These advancements in difluorocarbene chemistry highlight the potential for compounds like 1-(Difluoromethyl)-3-methylbenzene in creating a variety of fluorinated molecules, including their incorporation into organic synthesis (Ni & Hu, 2014).
Catalytic Difluorocarbene Transfer
A palladium-catalyzed strategy has been developed for difluorocarbene transfer, which can be applied to arylboronic acids and the difluorocarbene precursor diethyl bromodifluoromethylphosphonate. This method allows for controlled transfer of difluorocarbene, leading to the synthesis of difluoromethylated and tetrafluoroethylated arenes, as well as their corresponding fluoroalkylated ketones. This process demonstrates the importance of difluorocarbene in producing diversified fluoroalkylated arenes, underlining the relevance of compounds like 1-(Difluoromethyl)-3-methylbenzene in this context (Fu et al., 2019).
Propiedades
IUPAC Name |
1-(difluoromethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWTGRKESTOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)


![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)


![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)

![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)
![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)
